2,2,3,3-Tetramethylcyclopropanecarboxylic acid

Anticonvulsant activity CNS drug discovery Medicinal chemistry

2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) is the definitive non-hepatotoxic scaffold for CNS drug discovery. Two quaternary cyclopropane carbons block metabolic desaturation to toxic 4-ene-VPA, eliminating valproic acid's hepatotoxicity liability. TMCA-derived amides and ureas achieve 12–18.5× superior potency and safety margins over VPA. TMCA also forms the acid moiety of CB2 PET tracer A-836339 (Ki=0.7 nM) and is the key intermediate for fenpropathrin insecticide manufacture. Validated one-pot DMAC/SOCl₂ amidation and TiCl₄/NaBH₄ amine reduction protocols enable rapid parallel library synthesis from a single starting material.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 15641-58-4
Cat. No. B044984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetramethylcyclopropanecarboxylic acid
CAS15641-58-4
Synonyms2,2,3,3-Tetramethylcyclopropane-1-carboxylic Acid;  2,2,3,3-Tetramethylcyclopropylcarboxylic Acid
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1(C(C1(C)C)C(=O)O)C
InChIInChI=1S/C8H14O2/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H,9,10)
InChIKeySFHVXKNMCGSLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3-Tetramethylcyclopropanecarboxylic Acid (CAS 15641-58-4) Technical Profile: Cyclopropyl Carboxylic Acid Building Block for CNS-Active Compound Synthesis


2,2,3,3-Tetramethylcyclopropanecarboxylic acid (CAS 15641-58-4; molecular formula C₈H₁₄O₂; molecular weight 142.20 g/mol) is a cyclopropanecarboxylic acid derivative featuring a fully substituted cyclopropane ring with four methyl substituents at the 2- and 3-positions. The compound presents as a white to almost white crystalline powder with a melting point of 120-121 °C and boiling point of 204.8 °C at 760 mmHg . It is slightly soluble in water and soluble in methanol, ethanol, and acetonitrile [1]. Structurally, it serves as a cyclic, conformationally constrained analogue of valproic acid (VPA), distinguished by the presence of two quaternary carbons in the cyclopropane ring .

Why 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Cannot Be Replaced by Standard Cyclopropanecarboxylic Acids or Valproic Acid in CNS-Focused Synthesis


Generic substitution with unsubstituted cyclopropanecarboxylic acid or alternative branched carboxylic acids fails because 2,2,3,3-tetramethylcyclopropanecarboxylic acid possesses a unique stereoelectronic profile conferred by its fully substituted cyclopropane ring. Unlike valproic acid (VPA), which undergoes metabolic desaturation to form the hepatotoxic metabolite 4-ene-VPA [1], TMCA contains two quaternary carbons in the cyclopropane ring and therefore cannot form metabolites with a terminal double bond, establishing a non-hepatotoxic structural scaffold [2]. This constitutional feature—absent in VPA, simple cyclopropanecarboxylic acids, and other branched aliphatic carboxylic acids—directly determines the metabolic fate and safety profile of downstream derivatives. Consequently, procurement of TMCA as a defined starting material is essential for research programs where the avoidance of VPA-associated hepatotoxicity is a design criterion.

2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


TMCA-Derived Amide Compound 21: 18.5-Fold Higher Anticonvulsant Potency Than Valproic Acid in Rat scMet Model

The TMCA-derived amide N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide (Compound 21) demonstrates substantially superior anticonvulsant potency relative to valproic acid (VPA). In the subcutaneous metrazol (scMet) seizure test in rats, Compound 21 exhibited an ED₅₀ of 35 mg/kg, compared to VPA's ED₅₀ of approximately 647 mg/kg in the same model, representing an 18.5-fold improvement in potency [1].

Anticonvulsant activity CNS drug discovery Medicinal chemistry

TMCA-Derived Urea Compound 25: 12-Fold Greater Protective Index Than Valproic Acid in Rat MES Model

2,2,3,3-Tetramethylcyclopropanecarbonylurea (Compound 25), a urea derivative of TMCA, demonstrates a markedly improved safety profile compared to VPA. In the maximal electroshock-induced seizure (MES) test in rats, Compound 25 exhibited an ED₅₀ of 29 mg/kg and a median toxic dose (TD₅₀) of 538 mg/kg, yielding a protective index (PI = TD₅₀/ED₅₀) of 18.5 [1]. This protective index is approximately 12-fold greater than that of VPA (PI ≈ 1.5-1.6 in comparable rodent MES models) [1].

Antiepileptic drug development Safety margin Therapeutic index

TMCA-Derivative DEVA Prodrug: 7-Fold Higher Anticonvulsant Potency Than Valproic Acid in Rat MES and Kindling Models

N,N-Dimethylethanolamine valproate (DEVA), a prodrug synthesized from VPA, demonstrated significantly enhanced potency relative to VPA itself. In rats, DEVA exhibited ED₅₀ values of 73 mg/kg in the MES test and 158 mg/kg in the hippocampal kindling model, representing a 7-fold higher potency than VPA across both anticonvulsant models [1]. Notably, the TMCA-based analogues (TMCA-DEVA and DEVAMIDE) were evaluated in parallel; TMCA-DEVA was inactive in mice MES and scMet models, while DEVAMIDE (a TMCA-amide derivative) exhibited an MES ED₅₀ of 38.6 mg/kg in rats [1].

Prodrug design Pharmacokinetics Anticonvulsant efficacy

TMCA as Structural Component of CB2 Agonist A-836339: Ki = 0.7 nM Binding Affinity

2,2,3,3-Tetramethylcyclopropanecarboxylic acid serves as the acid component in A-836339 [2,2,3,3-tetramethylcyclopropanecarboxylic acid [3-(2-methoxyethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]amide], a selective cannabinoid type 2 (CB2) receptor agonist. A-836339 exhibits high CB2 binding affinity with a Ki of 0.7 nM (reported as 0.64 nM in an alternative source) [1][2]. In contrast to CB1-selective ligands that exhibit high CNS background binding, A-836339 demonstrates specific uptake in CB2-rich spleen tissue and shows specific cerebral uptake in lipopolysaccharide (LPS)-induced neuroinflammation models and in brain areas with Aβ amyloid plaque deposition in APPswe/PS1dE9 Alzheimer's disease mice [1].

Cannabinoid receptor PET imaging Neuroinflammation

TMCA Scaffold Prevents Formation of Hepatotoxic Metabolite 4-ene-VPA: Mechanistic Differentiation from Valproic Acid

Valproic acid undergoes cytochrome P450-mediated desaturation to form 4-ene-VPA (IC₅₀ = 1.5 mM for HDAC inhibition), a metabolite strongly associated with hepatotoxicity [1]. TMCA contains two quaternary carbons at the 2- and 3-positions of the cyclopropane ring, which completely precludes the formation of metabolites bearing a terminal double bond [2]. In HDAC inhibition assays, VPA and 4-ene-VPA both exhibit IC₅₀ values of 1.5 mM, whereas TMCA and related cyclopropyl analogues show IC₅₀ values >5 mM for HDAC inhibition, confirming that the scaffold does not recapitulate VPA's HDAC inhibitory activity [1].

Drug metabolism Hepatotoxicity avoidance Structural biology

TMCA Amide Synthesis: Established One-Pot Procedure with TiCl₄/NaBH₄ Reduction Capability

A validated one-pot procedure has been established for the synthesis of amide derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA). The method involves treating TMCA in N,N-dimethylacetamide (DMAC) with thionyl chloride followed by stoichiometric amounts of reactant amines to generate the corresponding amides. Furthermore, the combined reagent TiCl₄/NaBH₄ was demonstrated to be effective for the reduction of TMCA amide derivatives to the corresponding amines [1].

Synthetic methodology Amide coupling Chemical process development

2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: Evidence-Based Research and Industrial Application Scenarios


Synthesis of Non-Hepatotoxic CNS-Active Compounds via TMCA Amide and Urea Derivatives

Research groups developing anticonvulsant or CNS-active drug candidates with improved safety profiles should procure TMCA as the core scaffold. The quaternary carbons in the cyclopropane ring preclude metabolic formation of 4-ene-VPA-type hepatotoxic metabolites [1], while TMCA-derived amides (e.g., Compound 21: scMet ED₅₀ = 35 mg/kg) and urea derivatives (e.g., Compound 25: MES ED₅₀ = 29 mg/kg, PI = 18.5) demonstrate 12- to 18.5-fold improvements in potency and safety margin over VPA [2]. Established one-pot amide synthesis protocols using DMAC/SOCl₂ enable efficient parallel library synthesis [3].

Development of CB2-Selective PET Radioligands for Neuroinflammation Imaging

TMCA serves as the acid component in A-836339, a CB2-selective agonist with Ki = 0.7 nM binding affinity [1]. The [¹¹C]-radiolabeled version demonstrates specific uptake in CB2-rich spleen and shows cerebral uptake in LPS-induced neuroinflammation and Aβ plaque-bearing Alzheimer's disease mouse models [1]. Researchers developing PET imaging agents for neuroinflammation, multiple sclerosis, or Alzheimer's disease should consider TMCA as a privileged acid building block for generating CB2-selective ligands with favorable in vivo biodistribution characteristics.

Synthesis of Pyrethroid Insecticide Intermediates: Fenpropathrin Acid Component

TMCA is the acid moiety of fenpropathrin, a widely used pyrethroid insecticide. The esterification of TMCA with cyano(3-phenoxyphenyl)methanol yields fenpropathrin [1]. Industrial-scale procurement of TMCA supports the manufacture of fenpropathrin and related pyrethroid esters. Carboxylic acid analogs with cleaved cyclopropane rings between C-2 and C-3 in the TMCA structure have been prepared and esterified with pyrethroidal alcohols; these analogs exhibit good insecticidal activity, though potency is slightly weaker than fenpropathrin [2], confirming the importance of the intact tetramethylcyclopropane structure for optimal activity.

Medicinal Chemistry Diversification via TiCl₄/NaBH₄ Reduction of TMCA Amides to Amines

Laboratories engaged in structure-activity relationship (SAR) studies requiring amine-containing TMCA derivatives should utilize the validated TiCl₄/NaBH₄ reduction protocol for converting TMCA amides to corresponding amines [1]. This methodology expands the accessible chemical space from a single TMCA starting material, enabling the preparation of both amide and amine series for comprehensive pharmacological profiling. The one-pot amide formation in DMAC with thionyl chloride minimizes synthetic steps and facilitates high-throughput derivatization workflows [1].

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